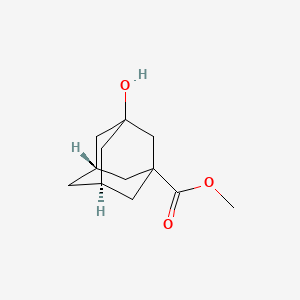

methyl rac-(5S,7R)-3-hydroxyadamantane-1-carboxylate

Description

Methyl rac-(5S,7R)-3-hydroxyadamantane-1-carboxylate is a structurally complex adamantane derivative characterized by a hydroxyl group at the 3-position and a methyl carboxylate moiety at the 1-position of the adamantane cage. The adamantane core, a diamondoid hydrocarbon, confers high thermal stability and lipophilicity, making this compound of interest in pharmaceutical and materials science research . Recent advancements in synthetic methodologies and analytical techniques have enabled improved characterization, as evidenced by commercial availability for research applications .

Properties

Molecular Formula |

C12H18O3 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

methyl (5S,7R)-3-hydroxyadamantane-1-carboxylate |

InChI |

InChI=1S/C12H18O3/c1-15-10(13)11-3-8-2-9(4-11)6-12(14,5-8)7-11/h8-9,14H,2-7H2,1H3/t8-,9+,11?,12? |

InChI Key |

BEBYNYCNFDDIFE-LRSDLPTKSA-N |

Isomeric SMILES |

COC(=O)C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxyadamantane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxyadamantane-1-carboxylic acid with methanol in the presence of a strong acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of methyl 3-hydroxyadamantane-1-carboxylate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxyadamantane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the ester group.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-oxo-adamantane-1-carboxylate.

Reduction: Formation of 3-hydroxyadamantane-1-methanol.

Substitution: Formation of various substituted adamantane derivatives.

Scientific Research Applications

Methyl 3-hydroxyadamantane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-hydroxyadamantane-1-carboxylate involves its interaction with specific molecular targets. In antiviral research, it is believed to inhibit viral replication by interfering with viral protein functions . The compound’s rigid structure allows it to fit into specific binding sites, blocking the activity of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of functionalized adamantane derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Spectral Comparison of Adamantane Derivatives

Key Findings

Functional Group Influence: The 3-hydroxy and 1-carboxylate groups in the target compound enhance solubility in polar solvents compared to non-hydroxylated analogs like rac-3 and rac-3. This property is critical for bioavailability in drug formulations . In contrast, succinimide derivatives (e.g., rac-3) exhibit greater rigidity due to their fused ring systems, impacting their reactivity in cross-coupling reactions .

Synthetic Challenges: The stereochemical complexity of this compound necessitates multi-step syntheses involving protective group strategies, similar to those reported for rac-71 and rac-72 in patent literature (e.g., tert-butyldimethylsilyl and benzoyl protection) .

Spectroscopic Characterization :

- Complete NMR data for this compound remain sparse compared to simpler analogs like compound 4, whose spectral data were confirmed via literature cross-referencing .

- Infrared (IR) and mass spectrometry (MS) data for the compound align with adamantane derivatives, showing characteristic C=O stretches (~1700 cm⁻¹) and molecular ion peaks corresponding to its molecular formula .

Biological Activity

Methyl rac-(5S,7R)-3-hydroxyadamantane-1-carboxylate is a notable derivative of adamantane, recognized for its unique three-dimensional structure and significant biological properties. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a hydroxyl group and a carboxylate moiety that contribute to its chemical reactivity and biological activity. The hydroxyl group allows for various functionalizations, while the carboxylate enhances solubility in polar solvents, making it suitable for pharmaceutical applications.

This compound exhibits several biological activities primarily attributed to its structural similarities with other bioactive adamantane derivatives. Key mechanisms include:

- Antiviral Activity : The compound has shown promising antiviral properties, particularly against influenza viruses and other RNA viruses. Its ability to inhibit viral replication is linked to its interaction with viral proteins.

- Neuroprotective Effects : It has potential applications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. This interaction may modulate neurotransmission and provide neuroprotective effects.

- Metabolic Regulation : Research indicates that this compound acts as an inhibitor of certain enzymes involved in lipid metabolism, suggesting additional applications in treating metabolic disorders.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related adamantane derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl adamantane-1-carboxylate | Contains a carboxylate group | Primarily used as a precursor in synthesis |

| 1-Hydroxyadamantane | Hydroxyl group at position 1 | Exhibits different biological activities |

| 3-Hydroxyadamantane | Hydroxyl group at position 3 | Known for its antiviral properties |

| Adamantan-1-amine | Amine functional group | Potential neuroprotective effects |

This compound is unique due to its specific stereochemistry and the combination of both hydroxyl and carboxylic acid functionalities. This enhances its solubility and reactivity compared to other adamantane derivatives, making it particularly valuable in pharmaceutical applications where solubility and bioavailability are critical factors.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antiviral Efficacy : A study demonstrated that the compound effectively inhibited the replication of influenza viruses in vitro, showcasing its potential as an antiviral agent.

- Neuroprotective Studies : In animal models of neurodegeneration, this compound exhibited significant neuroprotective effects by reducing neuronal death and improving cognitive function.

- Metabolic Impact : Research highlighted the compound's role in modulating lipid metabolism, showing promise for applications in metabolic disorders such as obesity and diabetes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.